molecular formula C15H14NO2+ B280492 3-Acetyl-1-(phenylacetyl)pyridinium

3-Acetyl-1-(phenylacetyl)pyridinium

Cat. No.: B280492
M. Wt: 240.28 g/mol
InChI Key: QPVCBXIAZPENPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1-(phenylacetyl)pyridinium is a pyridinium salt characterized by two distinct substituents: an acetyl group at the 3-position and a phenylacetyl group at the 1-position of the pyridine ring. Pyridinium derivatives are often explored for their roles as catalysts, ionic liquids, or bioactive molecules, with substituent variations dictating their functional versatility .

Properties

Molecular Formula

C15H14NO2+

Molecular Weight

240.28 g/mol

IUPAC Name

1-(3-acetylpyridin-1-ium-1-yl)-2-phenylethanone

InChI

InChI=1S/C15H14NO2/c1-12(17)14-8-5-9-16(11-14)15(18)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3/q+1

InChI Key

QPVCBXIAZPENPC-UHFFFAOYSA-N

SMILES

CC(=O)C1=C[N+](=CC=C1)C(=O)CC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=C[N+](=CC=C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following compounds share structural or functional similarities with 3-Acetyl-1-(phenylacetyl)pyridinium:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications Safety/Notes
3-Acetyl-1-(phenylsulfonyl)pyrrole C₁₂H₁₁NO₃S Acetyl, phenylsulfonyl (pyrrole) 249.29 Irritant (Xi hazard code) Used in organic synthesis
2-(3-Pentenyl)pyridine C₁₀H₁₃N Alkenyl chain (pyridine) 147.22 Volatile, acute toxicity potential Requires stringent safety protocols
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₆N₂O₂ Methoxy, pyrrolidinyl, acetyl (pyridine) 232.28 Catalytic synthesis applications Catalog-listed, no safety hazards reported

Key Observations :

  • Ring System Differences : Pyridinium salts (positively charged) exhibit greater polarity than neutral pyrrole derivatives, impacting solubility and reactivity .
  • Synthetic Relevance : Fe₂O₃@SiO₂/In₂O₃ catalysts (used for analogous pyridine derivatives in ) suggest that similar methods could be adapted for synthesizing this compound .
Pharmacokinetic and Bioavailability Considerations

While direct data on this compound are unavailable, studies on HI-6 oxime (a pyridinium-based antidote) indicate low oral bioavailability (2.9–4.2% urinary recovery) due to poor absorption or rapid metabolism .

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